3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
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Overview
Description
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring bonded to a pyridine ring through a methanone linkage
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.
Mode of Action
This could involve the inhibition of enzymatic activity, leading to alterations in signal transduction pathways .
Biochemical Pathways
Given the potential target of receptor tyrosine kinases, it’s plausible that the compound could impact pathways related to cell growth and proliferation, apoptosis, and other cellular functions .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles . The impact of these properties on the compound’s bioavailability would be an important consideration in its therapeutic potential.
Result of Action
Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that the compound could have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups.
Scientific Research Applications
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Pyridin-3-yl(3-(pyridin-3-yloxy)piperidin-1-yl)methanone
Uniqueness
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROTWXCNXRKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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